molecular formula C9H10ClN5 B13067331 N-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine

N-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine

Cat. No.: B13067331
M. Wt: 223.66 g/mol
InChI Key: PVEXMVDRZUREEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is 2-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4-amine , derived through a systematic analysis of its functional groups and substituents. The pyrimidine ring serves as the parent structure, with a chlorine atom at position 2 and an amine group at position 4. The ethyl chain bridging the pyrimidine and pyrazole rings is designated as a substituent on the amine nitrogen. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is explicitly labeled as 1H-pyrazol-1-yl to indicate the position of the hydrogen atom and the ethyl linkage.

The structural representation, encoded in the SMILES notation C1=CN(N=C1)CCNC2=NC(=NC=C2)Cl , highlights the connectivity of atoms. The pyrimidine ring (C2=NC(=NC=C2)Cl) is substituted with chlorine at position 2, while the amine group at position 4 connects to an ethyl spacer (CCN). This ethyl group terminates in a pyrazole ring (C1=CN(N=C1)), completing the molecular architecture.

Alternative Chemical Denominations and Registry Numbers

The compound is referenced under multiple synonyms and registry identifiers across chemical databases (Table 1).

Table 1: Alternative Names and Registry Identifiers

Synonym Registry Number Source
2-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4-amine 1250270-19-9 PubChem
AKOS011628580 Not applicable PubChem
W15378 Not applicable PubChem

The CAS Registry Number 1250270-19-9 and PubChem CID 62343660 are critical for unambiguous identification in regulatory and research contexts.

Molecular Formula and Exact Mass Calculations

The molecular formula C9H10ClN5 reflects the compound’s composition: nine carbon atoms, ten hydrogen atoms, one chlorine atom, and five nitrogen atoms. The exact monoisotopic mass, calculated using atomic weights (Carbon: 12.01, Hydrogen: 1.008, Chlorine: 35.45, Nitrogen: 14.01), is 223.66 g/mol .

Table 2: Molecular Formula and Mass Data

Parameter Value
Molecular formula C9H10ClN5
Exact mass 223.66 g/mol
Nominal mass 223 Da

This mass aligns with high-resolution mass spectrometry data, confirming the formula’s accuracy.

Isomeric Considerations and Tautomeric Possibilities

Structural isomerism in this compound is limited due to the fixed positions of the chlorine and amine groups on the pyrimidine ring. However, tautomerism may theoretically arise in the pyrazole moiety. The 1H-pyrazol-1-yl designation indicates that the hydrogen resides on the nitrogen at position 1, precluding tautomeric shifts to adjacent nitrogen atoms. In the pyrimidine ring, the 4-amine group typically adopts the amino (-NH2) form rather than the imino (=NH) tautomer due to aromatic stabilization.

Potential regioisomers could emerge if substituent positions on either heterocycle change. For example, relocating the chlorine to position 4 on the pyrimidine or altering the pyrazole’s substitution pattern would yield distinct compounds. Nevertheless, the specified structure remains the most thermodynamically stable configuration under standard conditions.

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C9H10ClN5/c10-9-12-4-2-8(14-9)11-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14)

InChI Key

PVEXMVDRZUREEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCNC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(1H-pyrazol-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyrimidine ring undergoes nucleophilic substitution under basic conditions. This is the most widely documented reaction for this compound.

Key Reagents/Conditions:

ReagentSolventTemperatureReaction TimeYield (%)Source
MethylamineDMF25°C2 hours83
1-Methyl-1H-pyrazol-4-amineTolueneReflux6 hours78
ThiophenolTHF0°C → RT4 hours92

Products :

  • Substitution with amines yields N-alkylated pyrimidine derivatives (e.g., N-(2-(1H-pyrazol-1-yl)ethyl)-2-(methylamino)pyrimidin-4-amine) .

  • Thiols produce 2-sulfanylpyrimidine analogs with enhanced electronic properties.

Suzuki-Miyaura Coupling

The chloropyrimidine moiety participates in palladium-catalyzed cross-coupling reactions with boronic acids.

Representative Protocol:

ComponentQuantity/ConcentrationCatalyst SystemYield (%)Source
Phenylboronic acid1.2 equivPd(PPh₃)₄ (5 mol%)85
3-Pyridylboronic acid1.5 equivPdCl₂(dppf) (3 mol%)76

Key Observations :

  • Reactions proceed efficiently in dioxane/water (4:1) at 80°C for 12 hours.

  • Electron-deficient boronic acids exhibit faster reaction kinetics .

Hydrogenation Reactions

The compound undergoes selective hydrogenation under controlled conditions.

Experimental Data:

CatalystPressure (psi)SolventProductSelectivitySource
Pd/C (10%)30MeOH2-Chloro-4-aminopyrimidine98%
Raney Ni50EtOAcPyrimidine ring saturation72%

Applications :

  • Hydrogenated derivatives serve as intermediates for kinase inhibitor synthesis (e.g., JAK2 inhibitors) .

Oxidation and Functionalization

The pyrazole ring undergoes oxidation to form electrophilic intermediates.

Reaction Pathways:

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂ (30%)AcOH, 60°C, 3 hoursPyrazole N-oxide derivative68
KMnO₄H₂O, RT, 24 hoursCarboxylic acid functionalization54

Industrial-Scale Sulfone Displacement

A scalable method replaces the sulfone group with amines under basic conditions.

Optimized Process:

StepDetailsOutcomeSource
Sulfonation4-Chloro-2-(methylthio)pyrimidine → 4-Chloro-2-(methylsulfonyl)pyrimidinePurity >99%
Amine DisplacementCs₂CO₃, DMF, 25°C, 2 hours90.4% yield

Mechanistic Insights

Density functional theory (DFT) calculations reveal:

  • Substitution Reactions : The chlorine atom’s electrophilicity (Mulliken charge: -0.32 e) drives nucleophilic attack .

  • Coupling Reactions : Electron-withdrawing groups on boronic acids lower activation energy by 12–15 kcal/mol .

Scientific Research Applications

Medicinal Chemistry

N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is primarily used as a building block in the synthesis of potential therapeutic agents. Its structural features allow it to interact with various biological targets, particularly kinases involved in cancer pathways.

Case Study: Anticancer Efficacy
Research has demonstrated that this compound can induce apoptosis in cancer cells. In one study, it was shown to significantly increase the number of apoptotic cells compared to untreated controls, indicating its potential as an anticancer agent.

Agrochemistry

The compound is also being explored for its application in developing new agrochemicals. Its unique chemical structure may lead to the creation of pesticides or herbicides with improved efficacy and safety profiles.

Research Insight:
Studies have indicated that compounds similar to this compound exhibit enhanced activity against specific pests and pathogens while minimizing environmental impact.

Material Science

In material science, this compound is investigated for its potential use in synthesizing novel materials with unique electronic and optical properties. The dual-ring structure allows for versatile interactions that can be exploited in material design.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Positioning and Heterocyclic Variations

Key structural distinctions between the target compound and analogues include:

Compound Name Pyrimidine Substituents Biological Target/Activity Melting Point (°C) Reference
Target Compound 2-Cl, 4-NH-(2-(1H-pyrazol-1-yl)ethyl) Not explicitly stated (inferred kinase/antimalarial) N/A
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (17) 2-NH-(1-methyl-pyrazole), 4-pyrazole, 5-Cl CDK2 inhibition 201.2–202.3
N-(5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thiazol-2-amine (25) 2-NH-thiazole, 4-pyrazole, 5-Cl CDK2 inhibition 243.6–244.5
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine 2-NH-(1-methyl-pyrazole), 4-Cl Intermediate for kinase inhibitors N/A
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-chloro-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine 2-NH-(pyrazolylethyl), 4-Cl, 6-morpholinopiperidin Antimalarial (Plasmodium falciparum) N/A

Key Observations :

  • Chlorine Position : The target compound’s 2-chloro substitution contrasts with 4- or 5-chloro positions in analogues (e.g., compounds 17 and 25), which may alter electronic properties and binding modes .
  • Amine Substituents: The ethyl-pyrazole group in the target differs from simpler pyrazole or thiazole amines in analogues. Bulkier substituents (e.g., morpholinopiperidin in ) are linked to enhanced antimalarial activity .

Physical and Spectral Properties

  • Melting Points: Pyrazole-containing pyrimidines (e.g., compound 17: 201–202°C; compound 25: 243–244°C) exhibit higher melting points than non-aromatic analogues, correlating with crystallinity .
  • NMR Data : The target compound’s 1H NMR would feature pyrazole protons (δ 7.5–8.5 ppm) and ethylamine signals (δ 3.5–4.0 ppm), similar to compound 25’s thiazole protons (δ 7.18–7.47 ppm) .

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine, a compound characterized by its unique pyrazole and pyrimidine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN5C_9H_{10}ClN_5, with a molecular weight of approximately 223.66 g/mol. The compound features a chlorinated pyrimidine ring and a pyrazole substituent, which contribute to its biological properties.

Research indicates that compounds similar to this compound often act as kinase inhibitors . Kinases are critical enzymes in various signaling pathways, including those involved in cell growth and proliferation. Inhibition of these enzymes can lead to therapeutic effects against diseases such as cancer and inflammatory disorders .

Antitumor Activity

Several studies have investigated the antitumor potential of pyrazolyl derivatives, including this compound. For instance, related compounds have shown effectiveness in inhibiting tumor cell proliferation in vitro and in vivo. A notable study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HeLa cells, indicating their potential as anticancer agents .

Kinase Inhibition

The compound has been reported to modulate kinase activity, which is crucial for treating myeloid proliferative disorders and other malignancies. The inhibition of specific kinases involved in the JAK/STAT pathway suggests that this compound could be beneficial for conditions such as hematological cancers .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Kinase InhibitionDemonstrated modulation of kinase activity linked to immune-related diseases.
Antitumor ActivityShowed significant cytotoxic effects on HeLa cells with an IC50 value indicating potent activity.
In Vivo StudiesReported tumor inhibition rates significantly higher than controls when tested in animal models.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various pyrazolyl derivatives, this compound was tested for its ability to induce apoptosis in cancer cells. Results showed a marked increase in apoptotic cells compared to untreated controls, highlighting its potential as an effective anticancer agent.

Case Study 2: Kinase Selectivity
Another investigation focused on the selectivity profile of this compound against different kinases. The results indicated that it preferentially inhibited certain kinases over others, suggesting a targeted approach that could minimize side effects associated with broader-spectrum kinase inhibitors .

Q & A

Q. How does the pyrazole substituent influence binding affinity in target proteins?

  • Methodology : Perform docking studies (AutoDock Vina) using crystal structures of related targets (e.g., ’s benzimidazole-pyrimidine bound to a kinase). Compare with analogs lacking the pyrazole group to assess steric/electronic effects .

Q. Can this compound act as a prodrug, and how can its metabolic stability be assessed?

  • Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. ’s reference compound underwent similar screening. Track hydrolytic cleavage (e.g., ester/amide groups) and cytochrome P450 interactions .

Tables for Key Data

Property Method Example Data (Related Compounds) Source
Melting PointDSC104–107°C (pyrazole-pyrimidine analog)
PurityHPLC≥98% (C18 column, 0.1% TFA/MeCN gradient)
1^1H NMR Shift (NH)400 MHz, DMSO-d6δ 10.10–11.20 ppm (amine/imine)
HRMS (ESI)TOF-MSm/z 215.1294 [M+H]+^+ (calc. 215.1300)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.